molecular formula C30H26O3 B12564870 2'-Butoxy-7-methylspiro[naphtho[1,2-b]pyran-2,9'-xanthene] CAS No. 185449-76-7

2'-Butoxy-7-methylspiro[naphtho[1,2-b]pyran-2,9'-xanthene]

Cat. No.: B12564870
CAS No.: 185449-76-7
M. Wt: 434.5 g/mol
InChI Key: SNZMCRCXYJQPHW-UHFFFAOYSA-N
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Description

2’-Butoxy-7-methylspiro[naphtho[1,2-b]pyran-2,9’-xanthene] is a complex organic compound characterized by its unique spiro structure. This compound contains a naphthopyran core fused with a xanthene moiety, which is further substituted with butoxy and methyl groups. The presence of multiple aromatic rings and ether linkages contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Butoxy-7-methylspiro[naphtho[1,2-b]pyran-2,9’-xanthene] typically involves multi-step organic reactions. The starting materials often include naphthol derivatives and xanthene precursors. The key steps in the synthesis may involve:

    Formation of the Naphthopyran Core: This can be achieved through cyclization reactions involving naphthol derivatives.

    Spirocyclization: The naphthopyran core is then subjected to spirocyclization with xanthene derivatives under acidic or basic conditions.

    Substitution Reactions: Introduction of butoxy and methyl groups is carried out through nucleophilic substitution reactions using appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2’-Butoxy-7-methylspiro[naphtho[1,2-b]pyran-2,9’-xanthene] can undergo various chemical reactions, including:

    Oxidation: The aromatic rings and ether linkages can be oxidized using strong oxidizing agents.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The butoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2’-Butoxy-7-methylspiro[naphtho[1,2-b]pyran-2,9’-xanthene] has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of dyes, pigments, and other materials due to its aromatic structure.

Mechanism of Action

The mechanism by which 2’-Butoxy-7-methylspiro[naphtho[1,2-b]pyran-2,9’-xanthene] exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s aromatic rings and ether linkages allow it to form π-π interactions and hydrogen bonds with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Spirooxazines: Similar spiro structures with different substituents.

    Spiropyrans: Compounds with a spiro linkage between a pyran and another aromatic ring.

    Xanthene Derivatives: Compounds containing the xanthene core with various substituents.

Uniqueness

2’-Butoxy-7-methylspiro[naphtho[1,2-b]pyran-2,9’-xanthene] is unique due to its specific combination of butoxy and methyl groups, which confer distinct chemical and physical properties compared to other spiro compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

185449-76-7

Molecular Formula

C30H26O3

Molecular Weight

434.5 g/mol

IUPAC Name

2'-butoxy-7-methylspiro[benzo[h]chromene-2,9'-xanthene]

InChI

InChI=1S/C30H26O3/c1-3-4-18-31-22-13-15-28-26(19-22)30(25-10-5-6-11-27(25)32-28)17-16-21-12-14-23-20(2)8-7-9-24(23)29(21)33-30/h5-17,19H,3-4,18H2,1-2H3

InChI Key

SNZMCRCXYJQPHW-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC2=C(C=C1)OC3=CC=CC=C3C24C=CC5=C(O4)C6=CC=CC(=C6C=C5)C

Origin of Product

United States

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